molecular formula C₂₅H₃₈O₆ B1140161 Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester CAS No. 126313-98-2

Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester

Cat. No. B1140161
CAS RN: 126313-98-2
M. Wt: 434.57
InChI Key:
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Description

Butanoic acid, also known as butyric acid, is a carboxylic acid with the formula C4H8O2 . It is found in the form of esters in animal fats and plant oils . It’s an oily, colorless liquid and has a somewhat unpleasant smell, often compared to rancid butter or body odor .


Synthesis Analysis

Butanoic acid can be industrially produced by the oxidation of butanol or butyraldehyde . The esters of butanoic acid, such as ethyl 3-hydroxy-2,2-dimethylbutanoate, can be formed through esterification processes .


Molecular Structure Analysis

The molecular structure of butanoic acid consists of a four-carbon backbone with a carboxylic acid group attached to one end . The molecular weight of butanoic acid is 88.106 g/mol .


Chemical Reactions Analysis

Butanoic acid, like other carboxylic acids, can undergo a variety of chemical reactions, including esterification and oxidation . It can also participate in reactions with boronic esters .


Physical And Chemical Properties Analysis

Butanoic acid is a colorless liquid that is soluble in water . It has a boiling point of about 164 degrees Celsius and a melting point of about -5.5 degrees Celsius .

Scientific Research Applications

Alveolar Bone Regeneration

Topical simvastatin has been shown to have a positive impact on alveolar bone regeneration . It has been used effectively and safely for preserving alveolar bone after tooth extraction, with varied concentrations and carriers, and no significant adverse effects .

Biotechnological Production

Simvastatin can be efficiently synthesized from monacolin J (lovastatin without the side chain) by a process that uses the Aspergillus terreus enzyme acyltransferase LovD . In a different approach, A. terreus was engineered, using combinational biosynthesis on gene lovF, so that the resulting hybrid polyketide synthase is able to in vivo synthesize 2,2-dimethylbutyrate (the side chain of simvastatin). The resulting transformant strains can produce simvastatin (instead of lovastatin) by direct fermentation .

Hepatocellular Carcinoma Treatment

Simvastatin has been found to induce apoptosis successfully in hepatocellular carcinoma (HCC) and improve liver fibrosis, overall hepatic function, and necroinflammatory score . Therefore, it may be a potential adjunctive therapeutic option in clinical settings of treating HCC .

Cardiovascular Disease Prevention

Statins, including simvastatin, are a group of drugs that selectively inhibit HMG-CA reductase, the regulatory and rate-limiting enzyme in cholesterol biosynthesis . These compounds lower cholesterol, particularly low-density lipoprotein cholesterol (“bad cholesterol”), while slightly increasing high-density lipoprotein cholesterol (“good cholesterol”), thus, preventing plaque buildup inside the arteries .

Mechanism of Action

Target of Action

The primary target of (Rac)-3’-Hydroxy simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .

Mode of Action

Simvastatin inhibits HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, resulting in decreased plasma LDL cholesterol levels .

Biochemical Pathways

These compounds are essential for various cellular functions, including membrane integrity, cell signaling, protein synthesis, and cell cycle progression .

Pharmacokinetics

Simvastatin is administered as a lactone pro-drug and is enzymatically hydrolyzed in vivo to its active, hydroxy-acid form . It has an elimination half-life of 1-3 hours . The bioavailability of simvastatin is around 5% . It is metabolized by the CYP3A4 isoenzyme, making it susceptible to interactions with other drugs metabolized by the same pathway .

Result of Action

The primary molecular effect of simvastatin is the reduction of cholesterol synthesis, leading to decreased levels of plasma LDL cholesterol . On a cellular level, simvastatin has been shown to induce apoptosis in certain cancer cells, such as hepatocellular carcinoma cells . It also has anti-inflammatory effects, as demonstrated by its ability to suppress the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and TNF receptor 1 .

Action Environment

Environmental factors, such as glucose levels, can influence the action of simvastatin. For instance, simvastatin has been shown to reduce the aberrant expression of angiogenic factors induced by glucose variability . This suggests that the efficacy and action of simvastatin can be influenced by the metabolic status of the patient .

Safety and Hazards

Butanoic acid can be corrosive to the skin and mucous membranes . It’s also harmful to aquatic life .

properties

IUPAC Name

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOKLGKFIIZWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Rac)-3'-Hydroxy simvastatin

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